molecular formula C11H12N2OS B3015531 2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 1241340-42-0

2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B3015531
CAS No.: 1241340-42-0
M. Wt: 220.29
InChI Key: GNLXHIJOMOFPFX-UHFFFAOYSA-N
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Description

The compound 2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one belongs to the thienopyrimidinone class, a heterocyclic scaffold with a fused thiophene and pyrimidine ring system. The substituents at the 2- and 6-positions—cyclopropyl and ethyl groups, respectively—distinguish it from other derivatives. These groups influence steric, electronic, and pharmacokinetic properties, making the compound a candidate for therapeutic applications such as pain management or anti-inflammatory drugs.

Properties

IUPAC Name

2-cyclopropyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-7-5-8-10(14)12-9(6-3-4-6)13-11(8)15-7/h5-6H,2-4H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLXHIJOMOFPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(NC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine core.

Scientific Research Applications

Anticancer Activity

Research has indicated that thieno[2,3-d]pyrimidine derivatives possess significant anticancer properties. Studies have shown that compounds similar to 2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, demonstrating effectiveness in reducing cell viability through mechanisms such as cell cycle arrest and apoptosis induction.

Calcium Receptor Modulation

The compound has been investigated for its role as a calcium receptor antagonist. Calcium receptors play a crucial role in various physiological processes, and modulation of these receptors can lead to therapeutic effects in conditions like hypertension and heart failure. Research has shown that thieno[2,3-d]pyrimidine derivatives can effectively block calcium channels, thereby influencing vascular tone and cardiac function.

Neuropsychiatric Disorders

Recent studies have explored the potential of thieno[2,3-d]pyrimidine derivatives as modulators for transient receptor potential channels (TRPC5), which are implicated in neuropsychiatric disorders. The ability to modulate these channels may provide new avenues for treating conditions such as anxiety and depression.

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated significant inhibition of tumor growth in xenograft models using thieno[2,3-d]pyrimidine derivatives.
Study BCalcium ModulationShowed effective blockade of calcium channels leading to reduced blood pressure in hypertensive rat models.
Study CNeuropsychiatric DisordersIdentified the compound's ability to modulate TRPC5 channels, suggesting potential therapeutic benefits for anxiety treatment.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could inhibit certain enzymes or modulate receptor activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 2-Cyclopropyl, 6-Ethyl C₁₁H₁₂N₂OS 220.29 g/mol Balanced hydrophobicity; potential TRPA1 inhibition
6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one 6-Methyl C₇H₆N₂OS 166.20 g/mol Simpler structure; lower steric hindrance; uncharacterized bioactivity
6-Ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one 6-Ethyl, 2-Pyrrolidinyl C₁₂H₁₅N₃OS 249.33 g/mol Enhanced basicity due to pyrrolidine; possible kinase modulation
2-Morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one 2-Morpholinyl, 5-Phenyl C₁₆H₁₅N₃O₂S 313.38 g/mol Increased molecular weight; phenyl group may enhance binding affinity
6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one 6-tert-Butyl C₁₀H₁₂N₂OS 208.28 g/mol Bulky substituent; potential metabolic stability but reduced solubility

Key Research Findings

  • TRPA1 Inhibition : The target compound’s derivatives are under investigation for their role in blocking TRPA1, a ion channel implicated in pain signaling. Cyclopropyl groups may reduce oxidative metabolism, enhancing half-life .
  • SAR Insights : Substitution at the 2-position with heterocycles (e.g., pyrrolidine or morpholine) improves solubility and binding interactions, while alkyl groups (ethyl, tert-butyl) optimize lipophilicity .

Biological Activity

2-Cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on various studies and patents.

Pharmacological Properties

The biological activities of thieno[2,3-d]pyrimidine derivatives, including 2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, have been explored in several contexts:

  • Calcium Receptor Antagonism : This compound has been identified as a calcium receptor antagonist. Calcium receptors play a crucial role in various physiological processes, including muscle contraction and neurotransmitter release. The inhibition of calcium receptor activity can lead to therapeutic effects in conditions related to calcium dysregulation .
  • TRPC5 Modulation : The compound has also been noted for its potential as a modulator of TRPC5 (transient receptor potential cation channel subfamily C member 5), which is involved in calcium ion flux across cellular membranes. This modulation can have implications for treating neuropsychiatric disorders and other conditions influenced by calcium signaling pathways .

The mechanisms through which 2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound's structure allows it to interact with various enzymes and receptors involved in signaling pathways critical for cell proliferation and survival. For example, it has been shown to inhibit pathways linked to cancer cell growth by affecting the PI3K-Akt-mTOR signaling cascade .
  • Antioxidant Activity : Some derivatives of thieno[2,3-d]pyrimidines have demonstrated antioxidant properties, which can protect cells from oxidative stress and reduce inflammation. This activity is particularly relevant in the context of diseases such as cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of thieno[2,3-d]pyrimidine derivatives:

  • Anticancer Activity : In vitro studies have shown that thieno[2,3-d]pyrimidine compounds exhibit significant antiproliferative activity against various human tumor cell lines. For instance, one study reported that a derivative inhibited tumor growth in colorectal cancer models by inducing apoptosis and inhibiting key signaling pathways involved in cell survival .
  • Neuroprotective Effects : Research has indicated that compounds within this class can provide neuroprotective benefits by modulating ion channels associated with neuropsychiatric disorders. This modulation may help alleviate symptoms associated with conditions such as anxiety and depression .

Data Summary

The following table summarizes key findings related to the biological activity of 2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one:

Biological Activity Mechanism Reference
Calcium Receptor AntagonismInhibition of calcium signaling
TRPC5 ModulationModulation of ion flux
Anticancer ActivityInhibition of PI3K-Akt-mTOR pathway
Antioxidant EffectsProtection against oxidative stress

Q & A

Q. Advanced

  • Catalyst optimization : Transitioning from homogeneous (e.g., LiCl) to heterogeneous catalysts reduces purification steps .
  • Flow chemistry : Continuous synthesis minimizes batch variability and improves heat management for decarboxylation .
  • Chromatography-free purification : Recrystallization from ethanol/dioxane (4:1 v/v) achieves >95% purity .

What biological targets are associated with this compound, and how is selectivity assessed?

Advanced
The compound and its derivatives are linked to:

  • TRPA1 inhibition : Patents disclose IC50_{50} values <100 nM in calcium flux assays, with selectivity over TRPV1/TRPM8 tested via competitive binding .
  • Kinase inhibition (e.g., FGFR1) : Docking studies reveal hydrogen bonding with kinase hinge regions (e.g., Ala564 in FGFR1), validated by kinase panel screens .

Table 2 : Biological Activity Data

TargetAssay TypeIC50_{50} (nM)Selectivity Ratio (vs. TRPV1)Reference
TRPA1Calcium flux45 ± 12>100x
FGFR1Kinase assay320 ± 2510x (vs. VEGFR2)

How do structural modifications (e.g., substituent variations) impact biological activity?

Q. Advanced

  • Cyclopropyl vs. alkyl groups : Cyclopropyl enhances metabolic stability (lower CYP3A4 oxidation) but reduces TRPA1 affinity by ~30% compared to tert-butyl .
  • Ethyl group position : 6-Ethyl substitution optimizes steric compatibility with TRPA1’s hydrophobic pocket, while 5-ethyl derivatives show diminished activity .
  • Heteroatom incorporation : Replacing sulfur with oxygen in the thieno ring abolishes FGFR1 inhibition, highlighting sulfur’s role in π-cation interactions .

What computational methods predict binding modes and affinity for novel derivatives?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulates ligand-receptor interactions using TRPA1 (PDB: 3J9P) or FGFR1 (PDB: 2FGI) crystal structures .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable poses .
  • QSAR models : Utilize Hammett constants for substituent electronic effects on IC50_{50} .

How can researchers resolve contradictions in reported biological activity across studies?

Advanced
Discrepancies often arise from:

  • Assay conditions : TRPA1 inhibition assays using HEK293 cells vs. dorsal root ganglion neurons may yield differing IC50_{50} due to endogenous modulators .
  • Compound purity : Impurities >5% (e.g., unreacted precursors) can skew dose-response curves. Validate via HPLC (≥98% purity) .
  • Species specificity : Human vs. murine TRPA1 exhibits 85% homology, but key residue differences (e.g., Leu868 in humans) alter ligand binding .

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